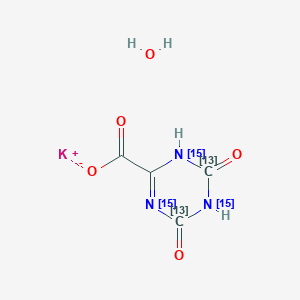![molecular formula C13H14N2O4 B15355214 Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate](/img/structure/B15355214.png)
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is a chemical compound belonging to the class of pyrazolo[1,5-a]pyridines
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of diethyl pyrazole-3,5-dicarboxylate with a suitable pyridine derivative in the presence of a catalyst.
Industrial Production Methods: On an industrial scale, the compound is synthesized using optimized reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of diethyl pyrazolo[1,5-a]pyridine-3,5-dihydroxymethanol.
Substitution: Introduction of various alkyl or aryl groups at specific positions on the pyrazolo[1,5-a]pyridine ring.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In the field of medicine, this compound is being investigated for its therapeutic properties. It has shown promise in the development of new drugs for treating diseases such as cancer and inflammation.
Industry: In industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mecanismo De Acción
The mechanism by which diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Pyrazolo[1,5-a]pyridine-2,3-dicarboxylate
Pyrazolo[1,5-a]pyridine-4,6-dicarboxylate
Pyrazolo[1,5-a]pyridine-3,6-dicarboxylate
Uniqueness: Diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate stands out due to its specific substitution pattern on the pyrazolo[1,5-a]pyridine ring, which influences its reactivity and biological activity. This unique structure allows for distinct chemical and biological properties compared to other similar compounds.
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
diethyl pyrazolo[1,5-a]pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H14N2O4/c1-3-18-12(16)9-5-6-15-11(7-9)10(8-14-15)13(17)19-4-2/h5-8H,3-4H2,1-2H3 |
Clave InChI |
XBMGYRBQTGHIAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=NN2C=C1)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)


![2-[3-(2-Chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B15355166.png)






![7-Bromo-5-methyl-2-[(3-methylmorpholin-4-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B15355224.png)

